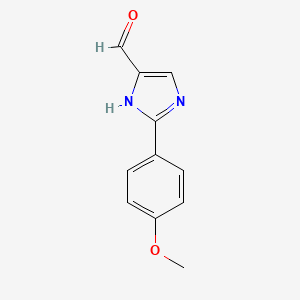
3-(1-Bromovinyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromovinyl)anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromovinyl group attached to the anisole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)anisole typically involves the bromination of anisole derivatives. One common method is the reaction between m-bromophenol and dimethyl sulfate, followed by the addition of a bromovinyl group. The reaction conditions often include the use of a sodium hydroxide solution and dimethyl sulfate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can involve more efficient and scalable methods. For example, the use of phase-transfer catalysts (PTC) in the methoxydenitration of 3-bromonitrobenzene has been reported. This method allows for the production of 3-bromoanisole, which can then be further modified to introduce the bromovinyl group .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromovinyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Aromatic Substitution: The anisole ring can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, potassium methoxide, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anisole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Applications De Recherche Scientifique
3-(1-Bromovinyl)anisole has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring aromatic ether structures.
Mécanisme D'action
The mechanism of action of 3-(1-Bromovinyl)anisole involves its interaction with various molecular targets. The bromovinyl group can participate in electrophilic and nucleophilic reactions, while the anisole ring can undergo aromatic substitution. These interactions are facilitated by the electron-donating methoxy group, which enhances the reactivity of the aromatic ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1-Bromovinyl)anisole include:
3-Bromoanisole: A precursor to this compound, with similar reactivity but lacking the bromovinyl group.
2-Bromoanisole and 4-Bromoanisole: Isomers of 3-Bromoanisole with bromine atoms at different positions on the anisole ring.
Uniqueness
This compound is unique due to the presence of both a bromovinyl group and an anisole structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 |
Clé InChI |
QAPOWFGRJOBFOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)


![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
